molecular formula C12H15ClO2 B7847204 1-(4-Butoxy-3-chlorophenyl)ethanone

1-(4-Butoxy-3-chlorophenyl)ethanone

Cat. No.: B7847204
M. Wt: 226.70 g/mol
InChI Key: PNXAFTUQIMZFJS-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3-chlorophenyl)ethanone is an organic compound characterized by a phenyl ring substituted with a butoxy group at the 4-position and a chloro group at the 3-position, along with an ethanone (ketone) functional group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Butoxy-3-chlorophenyl)ethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-butoxy-3-chlorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar principles but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxy-3-chlorophenyl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The ketone group can be further oxidized to form carboxylic acids.

  • Reduction: The ketone group can be reduced to form alcohols.

  • Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) or halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(4-Butoxy-3-chlorophenyl)ethanoic acid.

  • Reduction: 1-(4-Butoxy-3-chlorophenyl)ethanol.

  • Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Butoxy-3-chlorophenyl)ethanone has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Butoxy-3-chlorophenyl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would vary based on the biological system and the specific compound being studied.

Comparison with Similar Compounds

1-(4-Butoxy-3-chlorophenyl)ethanone can be compared with other similar compounds such as:

  • 1-(4-Methoxy-3-chlorophenyl)ethanone: Similar structure but with a methoxy group instead of a butoxy group.

  • 1-(4-Butoxy-3-fluorophenyl)ethanone: Similar structure but with a fluorine atom instead of a chlorine atom.

  • 1-(4-Butoxy-3-methylphenyl)ethanone: Similar structure but with a methyl group instead of a chlorine atom.

These compounds differ in their electronic and steric properties, which can influence their reactivity and biological activity.

Properties

IUPAC Name

1-(4-butoxy-3-chlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-3-4-7-15-12-6-5-10(9(2)14)8-11(12)13/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXAFTUQIMZFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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